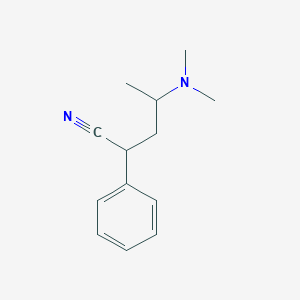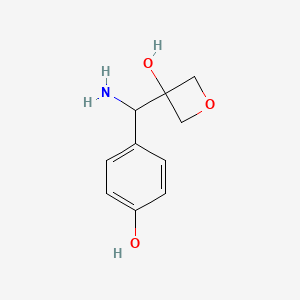
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol is a compound that features an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by functionalization. One common method involves the cyclization of appropriate precursors under basic conditions. For example, hydroxylammonium chloride and sodium hydroxide can be used to form hydroxylamine in situ, which then reacts with a suitable precursor to form the oxetane ring .
Industrial Production Methods
the general principles of oxetane synthesis, such as cyclization reactions and functional group transformations, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as peroxy acids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The phenolic group within the compound can confer antioxidative potential, which is important for modulating oxidative stress pathways. This property is particularly relevant in cancer treatment, where the compound can synergize with chemotherapeutics to enhance their efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oximinooxetane: An important precursor for energetic oxetanes.
3-Nitrooxetane:
3,3-Dinitrooxetane: Another energetic material with unique properties.
Uniqueness
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol is unique due to its combination of an oxetane ring with both amino and phenolic functional groups. This combination imparts the compound with distinct chemical reactivity and potential biological activities that are not commonly found in other oxetane derivatives .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
3-[amino-(4-hydroxyphenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)5-14-6-10)7-1-3-8(12)4-2-7/h1-4,9,12-13H,5-6,11H2 |
InChI-Schlüssel |
HKPAOJSECMHUHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C(C2=CC=C(C=C2)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


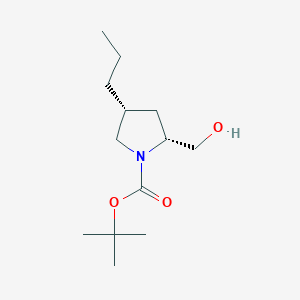
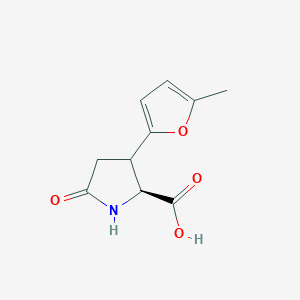
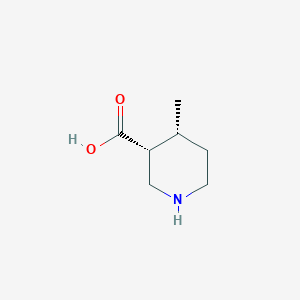
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
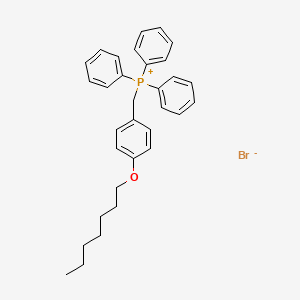
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)

![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
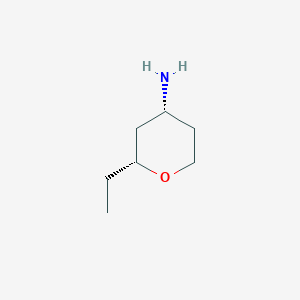
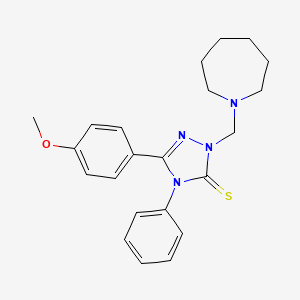
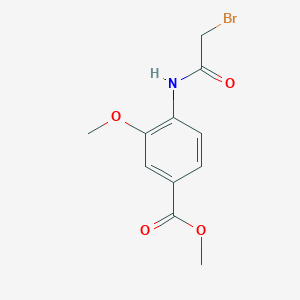
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)

